molecular formula C19H26N4O4S B1228346 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide

Cat. No. B1228346
M. Wt: 406.5 g/mol
InChI Key: XZRLCYJDDBDQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide is a sulfonamide.

Scientific Research Applications

Molecular Structure and Isomerism

  • Ring-chain Isomerism : N-unsubstituted and N-alkyl/aryl derivatives of compounds similar to the specified benzamide exhibit interesting ring-chain isomerism in crystalline state and in solutions. This isomerism is characterized by the formation of 3-hydroxy-3-(2-imidazolyl)isoindolinone chain structures, indicating potential applications in molecular design and synthesis (Karlivan & Valter, 1980).

Biochemistry and Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : Derivatives of benzamides, including morpholinyl and sulfonyl compounds, have shown inhibition of carbonic anhydrase isoenzymes. Such inhibitors are significant in the study of enzyme activity and potential therapeutic applications (Supuran et al., 2013).

Synthesis and Pharmacological Screening

  • Antimicrobial and Pharmacological Screening : Benzamides containing imidazole and sulfonyl groups have been synthesized and tested for their antimicrobial, anti-inflammatory, and other pharmacological activities. These compounds demonstrate the potential for drug development and bioactive molecule research (Patel et al., 2009).

Cardiac Electrophysiological Activity

  • Cardiac Electrophysiological Agents : N-substituted imidazolylbenzamides, which have structural similarities to the specified compound, have been investigated for their potential as selective class III agents in cardiac electrophysiology. This indicates their use in cardiac arrhythmia research and treatment development (Morgan et al., 1990).

Molecular Pharmacology

  • Activation of Soluble Guanylyl Cyclase : Certain benzamides with sulfonyl and morpholinyl groups have been found to activate soluble guanylyl cyclase (sGC), a key enzyme in nitric oxide signaling. This suggests applications in vascular physiology and pharmacology research (Schindler et al., 2006).

properties

Molecular Formula

C19H26N4O4S

Molecular Weight

406.5 g/mol

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C19H26N4O4S/c1-15-12-23(13-16(2)27-15)28(25,26)18-6-4-17(5-7-18)19(24)21-8-3-10-22-11-9-20-14-22/h4-7,9,11,14-16H,3,8,10,12-13H2,1-2H3,(H,21,24)

InChI Key

XZRLCYJDDBDQPV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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